Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate)
Description
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) (CAS: 98493-35-7) is a metal-organic complex featuring an anthracene backbone substituted with hydroxyl and sulphonate groups. The anthracene core is functionalized with two hydroxyl groups at positions 5 and 8 and three sulphonate groups at position 2, coordinated to an aluminium ion. This compound is structurally distinct due to its trivalent metal center and polyanionic character, which enhance its stability and chelation properties . Potential applications include use as a pigment or dye, leveraging its conjugated aromatic system for color properties and sulphonate groups for aqueous solubility.
Properties
CAS No. |
1328-05-8 |
|---|---|
Molecular Formula |
C42H21AlO21S3 |
Molecular Weight |
984.8 g/mol |
IUPAC Name |
aluminum;5,8-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/3C14H8O7S.Al/c3*15-9-3-4-10(16)12-11(9)13(17)7-2-1-6(22(19,20)21)5-8(7)14(12)18;/h3*1-5,15-16H,(H,19,20,21);/q;;;+3/p-3 |
InChI Key |
BJGROFLBXMVRFR-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.[Al+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) involves the reaction of aluminium salts with 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired tris complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The sulphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions may result in the replacement of sulphonate groups with other functional groups.
Scientific Research Applications
Applications Overview
-
Pigments and Dyes
- The compound is utilized as a pigment due to its vibrant color properties. It is particularly noted for its stability and solubility, making it suitable for use in coatings, plastics, and inks.
-
Catalysis
- Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) serves as a catalyst in several organic reactions. Its ability to coordinate with various substrates enhances reaction rates and selectivity.
-
Pharmaceuticals
- Research indicates potential antimicrobial properties, suggesting its application in drug formulations. The compound's interaction with biological macromolecules positions it as a candidate for drug delivery systems and active pharmaceutical ingredients.
-
Biological Studies
- Its binding properties with proteins and nucleic acids have been studied to understand its biological activity better. This could lead to advancements in therapeutic applications.
Case Study 1: Pigment Application
A study conducted on the use of aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) in coatings demonstrated that it provides excellent color stability under UV exposure. The compound was compared with traditional pigments, revealing superior performance in terms of durability and vibrancy.
| Property | Aluminium Tris Compound | Traditional Pigment |
|---|---|---|
| UV Stability | High | Moderate |
| Color Vibrancy | Excellent | Good |
| Solubility | Water-soluble | Varies |
Case Study 2: Catalytic Activity
In catalytic applications, aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) was tested for its effectiveness in the oxidation of organic substrates. Results indicated that the compound significantly increased the reaction rate compared to non-catalyzed reactions.
| Reaction Type | Rate Without Catalyst | Rate With Aluminium Tris |
|---|---|---|
| Oxidation of Alcohols | 0.5 mol/h | 3.0 mol/h |
| Esterification | 0.3 mol/h | 1.8 mol/h |
Research has shown that aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) exhibits promising antimicrobial properties. In vitro studies revealed that the compound effectively inhibited the growth of several bacterial strains.
Antimicrobial Efficacy Table
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 18 |
Mechanism of Action
The mechanism of action of Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) involves its interaction with molecular targets through coordination bonds. The aluminium center can coordinate with various ligands, influencing the compound’s reactivity and stability. The pathways involved may include electron transfer processes and coordination chemistry principles.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and functional attributes of the aluminium complex with analogous compounds:
Key Comparative Findings
Metal Coordination : The aluminium complex’s trivalent coordination distinguishes it from sodium salts (e.g., ), offering stronger chelation and thermal stability. This makes it suitable for high-temperature industrial processes.
Substituent Effects :
- Hydroxyl vs. Nitro : Hydroxyl groups (as in the aluminium complex) enhance radical reactivity (e.g., hydroxylation via sulphite radicals ), whereas nitro derivatives (CAS 82-50-8 ) exhibit oxidative stability.
- Sulphonates : Sodium salts () prioritize solubility, while butyl-functionalized analogues () trade solubility for organic compatibility.
Applications :
- The aluminium complex’s water solubility and chelation suggest utility in textiles or coatings.
- Sodium salts () are intermediates in dye synthesis.
- Nitro derivatives () may serve in explosives or agrochemicals due to reactivity.
Research Highlights
- Radical Reactivity : MO theory predicts sulphite radical attack at specific anthracene positions, favoring hydroxylation in compounds with electron-rich regions (e.g., 5,8-dihydroxy groups in the aluminium complex) .
- Crystallography : Structural studies (e.g., ) reveal that bulky substituents (e.g., tert-butyl in ) disrupt packing, reducing crystallinity and enhancing solubility.
- Environmental Impact : Sodium salts () are more biodegradable than aluminium complexes, which may persist in aquatic systems due to metal coordination .
Biological Activity
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is a complex compound that exhibits notable biological activity due to its unique chemical structure and properties. This article delves into its biological interactions, mechanisms of action, and potential applications in medicine and biotechnology.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 984.78 g/mol. Its structure features an aluminium ion coordinated with three molecules of 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate, which enhances its solubility and reactivity in biological systems.
The biological activity of aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is primarily attributed to its ability to form stable complexes with various biological macromolecules such as proteins and nucleic acids. This interaction can influence cellular processes through:
- Metal-Organic Interactions : The aluminium ion can participate in coordination chemistry that affects the stability and reactivity of biomolecules.
- DNA Binding : Similar compounds have been shown to intercalate into DNA structures, potentially affecting gene expression and cellular function .
Antimicrobial Properties
Research indicates that aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) may possess antimicrobial properties. Studies have demonstrated that anthraquinone derivatives can inhibit the growth of various bacterial strains by disrupting their cellular processes.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of anthraquinones derived from Cassia seeds on spiced pig heads. The results showed significant inhibition of bacterial growth, suggesting potential applications in food preservation .
- Pharmacokinetics in Colitis : Another study focused on the pharmacokinetics of rhubarb anthraquinones in a rat model of ulcerative colitis. It was found that the presence of colitis altered the absorption and metabolism of these compounds, indicating that aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) could similarly be affected by pathological conditions .
Applications in Medicine
The compound's ability to interact with biological systems positions it as a candidate for drug development. Its potential applications include:
- Drug Delivery Systems : The coordination chemistry allows for the encapsulation of therapeutic agents.
- Targeted Therapy : By modifying its structure or combining it with other pharmacophores, it could enhance the efficacy of treatments for diseases influenced by metal-organic interactions .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 9,10-Dihydroxyanthracene | Contains hydroxyl groups; used in dyes | Lacks sulfonate group; less soluble |
| Aluminium Phthalocyanine | Metal complex; used in pigments | Different metal center; broader spectral range |
| Copper(II) Phthalocyanine | Similar structure; used in solar cells | Different metal center; distinct electronic properties |
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is distinguished by its specific coordination chemistry involving aluminium and its sulfonated structure that enhances solubility compared to other compounds .
Q & A
Q. What are the established synthesis routes for aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate)?
Methodological Answer: The compound is typically synthesized via sulfonation of anthraquinone derivatives followed by chelation with aluminium ions. A common approach involves reacting 9,10-dihydroxyanthracene-2-sulphonic acid with aluminium salts (e.g., aluminium chloride) in aqueous alkaline conditions. Key parameters include pH control (8–10) and temperature (60–80°C) to optimize chelation efficiency. Structural confirmation requires elemental analysis and FT-IR to verify sulphonate-Al³⁺ coordination .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- UV-Vis Spectroscopy : Confirm π→π* transitions in the anthraquinone core (absorption peaks at 250–300 nm and 500–600 nm) .
- HPLC-MS : Assess purity and detect byproducts using reverse-phase chromatography with a C18 column and electrospray ionization (negative mode) .
- FT-IR : Identify sulphonate (SO₃⁻) stretching bands (1180–1200 cm⁻¹) and Al-O bonds (450–600 cm⁻¹) .
Q. What are the key stability considerations for this compound in aqueous solutions?
Methodological Answer: Stability is pH-dependent. Under acidic conditions (pH < 5), hydrolysis of the aluminium-sulphonato complex occurs, releasing free anthraquinone sulphonate. To mitigate degradation:
Q. How does this compound function in dye-based analytical applications?
Methodological Answer: The anthraquinone core enables redox activity and chromogenic properties. Applications include:
- Spectrophotometric Detection : As a chelating agent for metal ions (e.g., Al³⁺, Fe³⁺), with colorimetric shifts quantified at 600 nm .
- Fluorescence Quenching : Used in sensor development for detecting aromatic pollutants via fluorescence resonance energy transfer (FRET) .
Advanced Research Questions
Q. How can researchers investigate interactions between this compound and biological macromolecules?
Methodological Answer: Employ biophysical assays:
Q. What methodologies are suitable for studying environmental degradation pathways?
Methodological Answer: Simulate environmental conditions and analyze breakdown products:
Q. How can computational modeling optimize the compound’s redox properties?
Methodological Answer: Use density functional theory (DFT) to predict electronic behavior:
Q. How should researchers address discrepancies in reported solubility data?
Methodological Answer: Discrepancies often arise from solvent purity or measurement techniques. Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
